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molecular formula C28H28N2O2 B3179834 Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate CAS No. 887276-82-6

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Cat. No. B3179834
M. Wt: 424.5 g/mol
InChI Key: ZCJWUALROCNBGI-UHFFFAOYSA-N
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Patent
US06248765B1

Procedure details

In a reaction flask equipped for hydrogenation, 10 g of urocanic acid (72.4 mmol) are dissolved in 200 ml of water. 1 g of Pd/C (10%) are added and hydrogenation is performed at 50° C. for 4 hours. The catalyst is filtered off and the water evaporated off, giving 3-(4-imidazolyl)propionic acid which appears in the form of a white powder (8.8 g; 86%); m.p.: 209-211° C. (3-Imidazol-4-yl)propionic acid (6 g, 42 mmol) is dissolved in absolute ethanol (204 ml), and a catalytic amount of concentrated sulphuric acid (2 ml) is added. The resulting mixture is heated to reflux for 16 hours. The solvent is evaporated off, which gives an oily residue which is dissolved in 45 ml of water. The solution is neutralized with sodium hydrogencarbonate, and 4-(3-carboethoxypropyl)-1H-imidazole is extracted with ethyl acetate; an oil (5.1 g; 72%) is obtained. The 4-(3-carboethoxypropyl)-1H-imidazole (5.4 g, 32 mmol) is dissolved in 4 ml of anhydrous dimethylformamide. 3.4 g of triethylamine (33.6 mmol) and 9.3 g of triphenylmethyl chloride (33.6 mmol) are added, and the mixture is stirred at room temperature under nitrogen for 4 hours. The mixture is poured onto crushed ice (60 g), which gives a white precipitate which is recrystallized from diethyl ether (9.2 g; 70%), giving 1-(triphenylmethyl)-4-(3-carboethoxypropyl)-1H-imidazole; m.p.: 134° C.
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
204 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
3.4 g
Type
reactant
Reaction Step Seven
Quantity
9.3 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
N1C=C(CCC(O)=O)N=C1.S(=O)(=O)(O)O.C(=O)([O-])O.[Na+].[C:21]([CH2:26][CH2:27][CH2:28][C:29]1[N:30]=[CH:31][NH:32][CH:33]=1)([O:23][CH2:24][CH3:25])=[O:22].C(N(CC)CC)C.[C:41]1([C:47](Cl)([C:54]2[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=2)[C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>C(O)C.O.CN(C)C=O>[C:41]1([C:47]([C:48]2[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=2)([C:54]2[CH:55]=[CH:56][CH:57]=[CH:58][CH:59]=2)[N:32]2[CH:33]=[C:29]([CH2:28][CH2:27][CH2:26][C:21]([O:23][CH2:24][CH3:25])=[O:22])[N:30]=[CH:31]2)[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=1 |f:2.3|

Inputs

Step One
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N1C=NC(=C1)CCC(=O)O
Name
Quantity
204 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)CCCC=1N=CNC1
Step Six
Name
Quantity
5.4 g
Type
reactant
Smiles
C(=O)(OCC)CCCC=1N=CNC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Eight
Name
ice
Quantity
60 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature under nitrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
which gives an oily residue which
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
an oil (5.1 g; 72%) is obtained
ADDITION
Type
ADDITION
Details
The mixture is poured
CUSTOM
Type
CUSTOM
Details
gives a white precipitate which
CUSTOM
Type
CUSTOM
Details
is recrystallized from diethyl ether (9.2 g; 70%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1C=NC(=C1)CCCC(=O)OCC)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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